

A Comprehensive Technical Guide to 2-Propyl-1-pentanol

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Compound of Interest

Compound Name: 2-Propyl-1-pentanol

Cat. No.: B1345608

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propyl-1-pentanol, a branched-chain primary alcohol, serves as a versatile chemical intermediate and a subject of interest in various scientific domains. Its structural characteristics, particularly the alkyl branching, influence its physicochemical properties and potential biological interactions. This technical guide provides an in-depth overview of **2-Propyl-1-pentanol**, encompassing its chemical identity, physical properties, synthesis and analysis methodologies, and known biological effects, tailored for professionals in research and drug development.

Chemical Identification and Properties

The fundamental identification and key physicochemical properties of **2-Propyl-1-pentanol** are summarized below.

Identifier	Value	Reference
IUPAC Name	2-propylpentan-1-ol	[1]
CAS Number	58175-57-8	[1]
Molecular Formula	C ₈ H ₁₈ O	[2]
Molecular Weight	130.23 g/mol	[2][3]

Physical and Chemical Properties	Value	Reference
Appearance	Colorless liquid	
Boiling Point	80-82 °C at 12 mmHg	[3]
Density	0.83 g/mL at 25 °C	[3]
Refractive Index (n _{20/D})	1.43	[3]
SMILES	<chem>CCCC(CCC)CO</chem>	[1]
InChI Key	LASHFHFLFDRTERB-UHFFFAOYSA-N	[1]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and purification of **2-Propyl-1-pentanol** are not extensively documented in publicly available literature, general methodologies for similar branched-chain alcohols can be applied.

Synthesis via Guerbet Reaction

The Guerbet reaction is a common method for the synthesis of branched-chain alcohols from smaller primary alcohols. This reaction involves a catalytic process of dehydrogenation, aldol condensation, dehydration, and subsequent hydrogenation.

General Protocol:

- **Reactants:** A primary alcohol (e.g., butanol or pentanol) serves as the starting material.
- **Catalyst:** A combination of a dehydrogenation/hydrogenation catalyst (e.g., a palladium or copper-based catalyst) and a basic co-catalyst (e.g., sodium alkoxide) is typically employed.
- **Reaction Conditions:** The reaction is conducted at elevated temperatures, often above 100°C, and may be performed at atmospheric or elevated pressure.
- **Water Removal:** Continuous removal of water, a byproduct of the condensation step, is crucial to drive the reaction towards the product.

- Work-up: After the reaction is complete, the catalyst is removed by filtration. The product mixture is then subjected to purification.

Purification

Standard laboratory techniques for the purification of liquid organic compounds can be utilized for **2-Propyl-1-pentanol**.

General Protocol:

- Distillation: Fractional distillation under reduced pressure (vacuum distillation) is a highly effective method for separating **2-Propyl-1-pentanol** from unreacted starting materials and other byproducts with different boiling points. The boiling point of 80-82 °C at 12 mmHg can be used as a reference.^[3]
- Chromatography: For higher purity, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system can be employed.

Analytical Characterization

The identity and purity of **2-Propyl-1-pentanol** can be confirmed using standard analytical techniques.

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the compound and confirm its molecular weight. A typical GC-MS protocol would involve dissolving the sample in a volatile solvent and injecting it into the GC, where it is separated based on its boiling point and polarity. The separated components then enter the mass spectrometer, which provides a mass spectrum that can be compared to a database for identification.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of **2-Propyl-1-pentanol**.^[1] The spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.^[1]
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the hydroxyl (-OH) functional group, which is characteristic of alcohols.

Biological Activity and Signaling Pathways

Direct studies on the specific signaling pathway interactions of **2-Propyl-1-pentanol** are limited. However, information on the biological effects of aliphatic alcohols, in general, provides a basis for understanding its potential toxicological profile.

Higher aliphatic alcohols are known to cause skin and eye irritation.^[4] Inhalation or ingestion of significant quantities can lead to central nervous system (CNS) depression, with symptoms including headache, dizziness, and muscle weakness.

The neurotoxic effects of alcohols are generally attributed to their interactions with various neurotransmitter systems and intracellular signaling cascades. Ethanol, the most studied alcohol, is known to modulate the function of:

- GABA_A Receptors: Potentiating the effect of the inhibitory neurotransmitter GABA.
- NMDA Receptors: Inhibiting the function of the excitatory neurotransmitter glutamate.
- Intracellular Signaling Cascades: Including those involving protein kinase A (PKA) and protein kinase C (PKC).

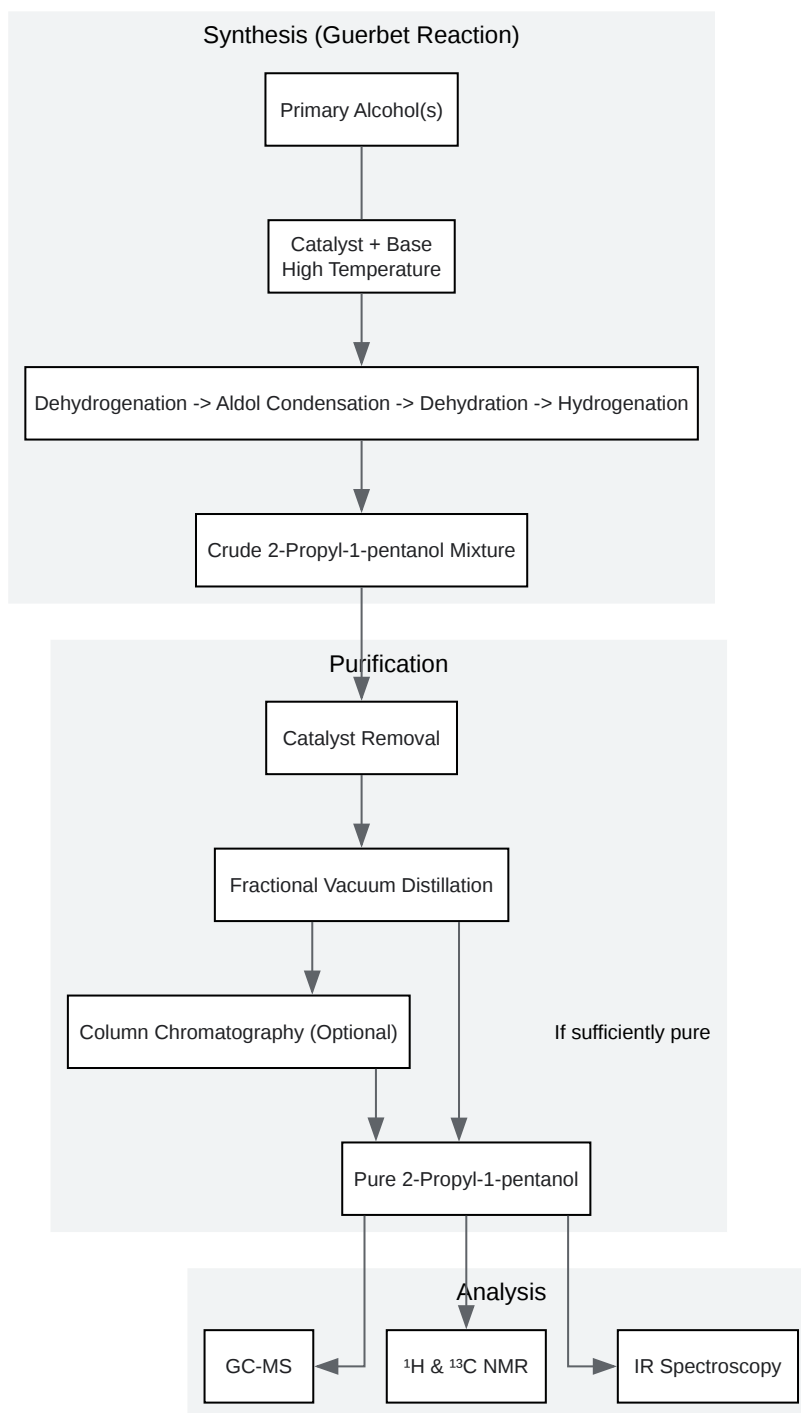
While it is plausible that **2-Propyl-1-pentanol** may exert its CNS effects through similar mechanisms, further research is required for confirmation.

Role in Drug Development

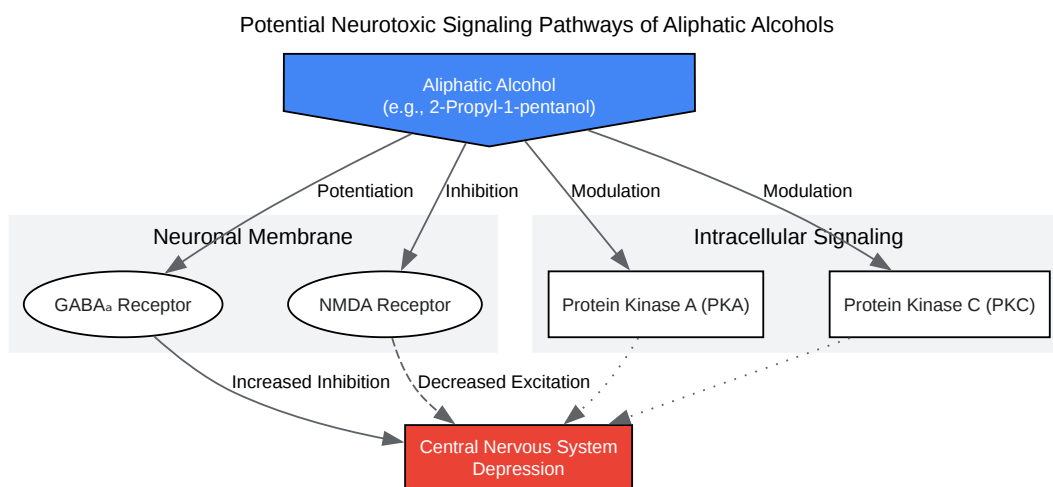
The branched-chain alcohol motif is present in numerous pharmaceutical compounds.^[5] This structural feature can influence a molecule's solubility, metabolic stability, and ability to interact with biological targets through hydrogen bonding. While **2-Propyl-1-pentanol** itself is primarily used as a synthesis reagent, its structural class is of interest in drug design and development.^[2] The introduction of branched alkyl chains can modulate the lipophilicity and steric bulk of a drug candidate, potentially improving its pharmacokinetic and pharmacodynamic properties.

Diagrams

General Workflow for 2-Propyl-1-pentanol Synthesis and Purification

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Caption: General workflow for the synthesis and purification of **2-Propyl-1-pentanol**.



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Caption: Potential neurotoxic signaling pathways of aliphatic alcohols.

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